Cas no 119046-91-2 (2-(4-tert-butylphenyl)cyclohexan-1-one)
2-(4-tert-butylphenyl)cyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-tert-butylphenyl)cyclohexan-1-one
- 2-(4-(tert-butyl)phenyl)cyclohexan-1-one
- DTXSID20451777
- Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-
- AKOS011895473
- 119046-91-2
- EN300-1153097
- SCHEMBL6519821
-
- Inchi: 1S/C16H22O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h8-11,14H,4-7H2,1-3H3
- InChI Key: JMNKBCOUWPCVBA-UHFFFAOYSA-N
- SMILES: O=C1CCCCC1C1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 230.167065321Da
- Monoisotopic Mass: 230.167065321Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 17.1Ų
2-(4-tert-butylphenyl)cyclohexan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1153097-0.05g |
2-(4-tert-butylphenyl)cyclohexan-1-one |
119046-91-2 | 0.05g |
$768.0 | 2023-05-25 | ||
| Enamine | EN300-1153097-0.1g |
2-(4-tert-butylphenyl)cyclohexan-1-one |
119046-91-2 | 0.1g |
$804.0 | 2023-05-25 | ||
| Enamine | EN300-1153097-0.25g |
2-(4-tert-butylphenyl)cyclohexan-1-one |
119046-91-2 | 0.25g |
$840.0 | 2023-05-25 | ||
| Enamine | EN300-1153097-0.5g |
2-(4-tert-butylphenyl)cyclohexan-1-one |
119046-91-2 | 0.5g |
$877.0 | 2023-05-25 | ||
| Enamine | EN300-1153097-1.0g |
2-(4-tert-butylphenyl)cyclohexan-1-one |
119046-91-2 | 1g |
$914.0 | 2023-05-25 | ||
| Enamine | EN300-1153097-2.5g |
2-(4-tert-butylphenyl)cyclohexan-1-one |
119046-91-2 | 2.5g |
$1791.0 | 2023-05-25 | ||
| Enamine | EN300-1153097-5.0g |
2-(4-tert-butylphenyl)cyclohexan-1-one |
119046-91-2 | 5g |
$2650.0 | 2023-05-25 | ||
| Enamine | EN300-1153097-10.0g |
2-(4-tert-butylphenyl)cyclohexan-1-one |
119046-91-2 | 10g |
$3929.0 | 2023-05-25 |
2-(4-tert-butylphenyl)cyclohexan-1-one Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-(4-tert-butylphenyl)cyclohexan-1-one
Professional Introduction to 2-(4-tert-butylphenyl)cyclohexan-1-one (CAS No. 119046-91-2)
2-(4-tert-butylphenyl)cyclohexan-1-one, identified by its Chemical Abstracts Service (CAS) number 119046-91-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclohexanone core substituted with a 4-tert-butylphenyl group, has garnered attention due to its unique structural and functional properties. The presence of the tert-butyl group enhances steric hindrance, influencing its reactivity and potential applications in synthetic chemistry and drug development.
The synthesis of 2-(4-tert-butylphenyl)cyclohexan-1-one typically involves Friedel-Crafts acylation followed by reduction, or alternative methods such as intramolecular Friedel-Crafts reactions. The tert-butyl substituent not only stabilizes the intermediate carbocations but also imparts lipophilicity, making the compound a promising candidate for various biochemical interactions. This structural feature has been exploited in the design of enzyme inhibitors and ligands for receptor binding studies.
In recent years, 2-(4-tert-butylphenyl)cyclohexan-1-one has been explored in the context of medicinal chemistry. Its aromatic ring system and cyclohexanone moiety provide a scaffold for modulating biological pathways. Notably, derivatives of this compound have shown promise in preclinical studies as potential candidates for treating neurological disorders. The tert-butyl group's steric bulk can selectively interact with target proteins, offering a means to fine-tune pharmacokinetic profiles.
One of the most intriguing aspects of 2-(4-tert-butylphenyl)cyclohexan-1-one is its role as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel heterocycles, which are integral to many pharmacophores. For instance, functionalization at the cyclohexanone ring has led to the discovery of compounds with anti-inflammatory and analgesic properties. The versatility of this scaffold underscores its importance in synthetic organic chemistry.
The pharmaceutical industry has shown particular interest in 2-(4-tert-butylphenyl)cyclohexan-1-one due to its potential as a lead compound. Its ability to undergo further derivatization allows for the creation of libraries of analogs with tailored biological activities. High-throughput screening (HTS) campaigns have utilized this compound as a starting point for identifying new therapeutic agents. The cyclohexanone moiety, in particular, is known to enhance solubility and bioavailability, critical factors in drug development.
From a chemical biology perspective, 2-(4-tert-butylphenyl)cyclohexan-1-one has been employed in studying enzyme mechanisms and protein-protein interactions. Its binding affinity and selectivity make it a valuable tool for computational modeling and experimental validation. Researchers have used it to probe the active sites of cytochrome P450 enzymes, which are pivotal in metabolizing xenobiotics. Understanding these interactions can lead to better drug design and personalized medicine approaches.
The environmental impact of 2-(4-tert-butylphenyl)cyclohexan-1-one is also a topic of interest. While not classified as hazardous under current regulations, its persistence and biodegradability are subjects of ongoing research. Efforts are being made to develop greener synthetic routes that minimize waste and energy consumption. This aligns with broader trends in sustainable chemistry, where efficiency and ecological responsibility are paramount.
In conclusion, 2-(4-tert-butylphenyl)cyclohexan-1-one (CAS No. 119046-91-2) represents a fascinating compound with diverse applications across chemistry and medicine. Its unique structure offers opportunities for innovation in drug discovery, material science, and environmental chemistry. As research continues to uncover new functionalities and synthetic pathways, this molecule is poised to remain at the forefront of scientific exploration.
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